molecular formula C52H97NO18 B1164828 N-Hexadecanoyl-ceramide trihexoside

N-Hexadecanoyl-ceramide trihexoside

Cat. No.: B1164828
M. Wt: 1024
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hexadecanoyl-ceramide trihexoside, also known as globotriaosylceramide (Gb3) or ceramide trihexose (CTH), is a neutral glycosphingolipid with significant relevance in biochemical and biomedical research. This compound, with the molecular formula C 52 H 97 NO 18 and a molecular weight of 1024.32 g/mol, serves as a critical membrane lipid and receptor. In research settings, this compound is primarily utilized to study glycolipid-mediated membrane adhesion and organization. Scientific investigations have demonstrated that glycosphingolipids like ceramide trihexoside can promote tight adhesion between adjacent membranes, a phenomenon of high biological relevance in cellular recognition and signaling . Its mechanism of action involves the formation of weak saccharide bonds (carbohydrate-carbohydrate interactions) between the headgroups of opposing membranes, which can effectively cross-link them even against repulsive forces . A principal research application involves its role as the primary accumulating substrate in Fabry disease, a lysosomal storage disorder. In this condition, deficient α-galactosidase A enzyme activity leads to the pathological accumulation of ceramide trihexoside in tissues such as the kidney, liver, and lung, driving disease pathology . Consequently, this compound is indispensable for in vitro studies modeling Fabry disease, for evaluating the efficacy of enzyme replacement therapies (ERT), and for investigating novel therapeutic approaches like targeted nanocarriers . Furthermore, ceramide trihexoside acts as a binding receptor for various bacterial toxins, including Shiga toxin, making it a valuable tool for investigating host-pathogen interactions . This product is supplied neat as a solid and must be stored frozen to ensure stability. It is characterized by a purity of >99%, as confirmed by Certificate of Analysis, making it suitable for sensitive research applications. This product is labeled "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic procedures, nor for human use.

Properties

Molecular Formula

C52H97NO18

Molecular Weight

1024

Appearance

Unit:500 µgSolvent:nonePurity:98+%Physical solid

Synonyms

N-C16:0-Ceramide trihexoside;  N-Hexadecanoyl globotriaosylceramide

Origin of Product

United States

N Hexadecanoyl Ceramide Trihexoside: an Overview of a Key Glycosphingolipid in Biological Systems

Introduction to Glycosphingolipids and Their Cellular Significance

Glycosphingolipids (GSLs) are a class of complex lipids that are essential components of the outer leaflet of the plasma membrane in all mammalian cells. alliedacademies.org These molecules consist of a hydrophobic ceramide backbone linked to a hydrophilic carbohydrate chain. alliedacademies.org The diversity in both the ceramide structure and the attached glycan chain results in a vast array of GSLs with distinct biological roles. news-medical.net

GSLs are not merely structural components of the cell membrane; they are critically involved in a multitude of cellular processes. alliedacademies.orgnumberanalytics.com Their functions include:

Cell Adhesion and Recognition: GSLs act as recognition sites on the cell surface, mediating interactions between cells and with the extracellular matrix. alliedacademies.orgnih.gov

Signal Transduction: They are key players in cell signaling, capable of acting as receptors or modulating the activity of signaling pathways. alliedacademies.orgnumberanalytics.com GSLs often cluster with other molecules in specialized membrane domains known as lipid rafts, which are hubs for signaling events. nih.gov For instance, in T-cells, the activation of the T-cell receptor involves its proximity to GM1-enriched microdomains, a process crucial for T-cell signaling. news-medical.net

Cellular Growth, Differentiation, and Motility: The composition of GSLs on a cell's surface can change significantly during development and differentiation. news-medical.netnumberanalytics.comnih.gov For example, pluripotent stem cells are characterized by the presence of globo- and lacto-series GSLs, while their differentiation into neuronal progenitor cells is marked by an increase in gangliosides like GM3 and GD3. news-medical.net

Immune Responses: GSLs play a role in modulating the immune system by interacting with immune cells and influencing their functions. news-medical.netnumberanalytics.com

The synthesis of GSLs is a complex, non-template-driven process that occurs in the endoplasmic reticulum and Golgi apparatus, involving a series of enzymatic reactions. nih.govnih.gov The specific GSLs a cell produces can vary depending on its type, developmental stage, and its surrounding environment. news-medical.net

Defining N-Hexadecanoyl-ceramide Trihexoside (C16 Globotriaosylceramide)

This compound is a specific type of glycosphingolipid. It belongs to the globoside (B1172493) series and is also known by several other names, including Globotriaosylceramide (Gb3), CD77, and ceramide trihexoside (CTH). wikipedia.orgnih.gov

The structure of this molecule consists of two main parts:

A ceramide portion: This lipid component is made up of a sphingosine (B13886) backbone linked to a fatty acid. In the case of this compound, the fatty acid is hexadecanoic acid (also known as palmitic acid), which has a 16-carbon chain. larodan.com

A trisaccharide head group: This carbohydrate chain is composed of three sugar units: galactose-α1,4-galactose-β1,4-glucose. nih.gov This trisaccharide is attached to the primary hydroxyl group of the ceramide. nih.gov

The biosynthesis of Gb3 begins with the formation of glucosylceramide, followed by the addition of a galactose molecule to form lactosylceramide (B164483). nih.gov The final step is the addition of a second galactose molecule in an α-1,4 linkage to lactosylceramide, a reaction catalyzed by the enzyme lactosylceramide α-1,4-galactosyltransferase (also known as Gb3 synthase). nih.gov

The accumulation of globotriaosylceramide due to a deficiency in the enzyme α-galactosidase A is the underlying cause of Fabry disease, a rare X-linked genetic disorder. wikipedia.orgnih.govsemanticscholar.org This buildup of Gb3 in various cells and tissues leads to the multisystemic clinical manifestations of the disease. nih.govsemanticscholar.org

Hierarchical Classification within the Sphingolipid Family

Sphingolipids are a broad and diverse class of lipids characterized by a sphingoid base backbone. researchgate.netcreative-proteomics.com this compound fits into this family through a clear hierarchical classification.

Interactive Data Table: Hierarchical Classification of this compound

LevelClassDescription
Broadest Category LipidsA diverse group of organic molecules that are generally insoluble in water.
Major Class SphingolipidsA complex class of lipids characterized by a sphingoid base backbone. researchgate.netcreative-proteomics.com They are subdivided into various categories including ceramides (B1148491), phosphosphingolipids, and glycosphingolipids. researchgate.net
Subclass Glycosphingolipids (GSLs)Sphingolipids containing a carbohydrate moiety attached to the ceramide backbone. alliedacademies.orgnumberanalytics.com GSLs are further divided into neutral and acidic categories. numberanalytics.com
Series Neutral Glycosphingolipids / GlobosidesA series of neutral GSLs built upon a globotriaosylceramide core (galactose-α1,4-galactose-β1,4-glucose-ceramide). nih.gov Globotriaosylceramide itself is a member of this series. wikipedia.org
Specific Molecule This compoundA specific globoside where the ceramide component contains hexadecanoic acid (a 16-carbon fatty acid) as the N-acyl chain. larodan.com

This classification highlights the specific structural features of this compound within the larger context of lipid biology. The fundamental building block is the sphingoid base, which becomes a ceramide upon the addition of a fatty acid. creative-proteomics.com The subsequent addition of a glucose and two galactose molecules places it within the glycosphingolipid subclass and specifically in the globo-series. nih.gov The "N-Hexadecanoyl" designation precisely defines the fatty acid component of the ceramide.

Molecular Architecture and Structural Determinants of N Hexadecanoyl Ceramide Trihexoside

Ceramide Backbone Specificity (d18:1/16:0)

The foundation of N-Hexadecanoyl-ceramide trihexoside is its ceramide backbone, a lipid moiety composed of a long-chain sphingoid base linked to a fatty acid. nih.gov In this specific molecule, the sphingoid base is sphingosine (B13886) (d18:1), an 18-carbon amino alcohol with one double bond. hmdb.cacreative-proteomics.com This sphingosine is connected via an amide bond to a hexadecanoic acid (C16:0), a saturated fatty acid with 16 carbon atoms. nih.gov This specific combination is denoted as d18:1/16:0. core.ac.ukresearchgate.net The structure of the ceramide imparts both hydrophobic and hydrophilic properties to the molecule, which is crucial for its function within cell membranes. creative-proteomics.com

Trihexose Moiety Configuration and Linkages (Galactose-Galactose-Glucose)

Attached to the primary hydroxyl group of the ceramide backbone is a trisaccharide, or trihexose, chain. This carbohydrate portion defines the molecule as a globoside (B1172493). lipotype.comhmdb.ca The specific sequence and linkages of the sugars are critical for its recognition and function. The trihexose moiety consists of three sugar units: a terminal galactose linked to another galactose, which is then linked to a glucose molecule (Galactose-α-1,4-Galactose-β-1,4-Glucose). nih.govresearchgate.net This entire trisaccharide is then attached to the ceramide. nih.gov This specific arrangement, particularly the terminal α-galactosyl linkage, is a key determinant for its interaction with various proteins. wikipedia.org

Isomeric and Glycoform Variations

While the fundamental structure of this compound is defined, variations can exist. These can arise from differences in the ceramide structure or the attached glycan, leading to isomers and glycoforms. nih.gov

Isomers can include molecules with the same chemical formula but different spatial arrangements. For ceramide trihexosides, this can involve variations in the sphingoid base or the fatty acid. nih.govnih.gov Although the focus here is on the d18:1/16:0 ceramide, other fatty acid chains of varying lengths and degrees of saturation can be present in other ceramide trihexoside molecules. nih.gov

Table 1: Key Structural Components of this compound

Component Sub-component Description
Ceramide Backbone Sphingoid Base Sphingosine (d18:1)
Fatty Acyl Chain Hexadecanoic acid (C16:0)
Trihexose Moiety Sugar 1 (Terminal) Galactose (α-1,4 linkage)
Sugar 2 Galactose (β-1,4 linkage)
Sugar 3 Glucose

Biosynthetic and Catabolic Pathways of N Hexadecanoyl Ceramide Trihexoside

De Novo Synthesis of the Ceramide Precursor

The journey of N-Hexadecanoyl-ceramide trihexoside begins with the de novo synthesis of its core lipid component, N-hexadecanoyl-ceramide. This fundamental process occurs at the endoplasmic reticulum (ER) and involves a sequence of enzymatic steps. researchgate.netthemedicalbiochemistrypage.org The synthesis is initiated by the rate-limiting enzyme, serine palmitoyltransferase (SPT), which catalyzes the condensation of L-serine and palmitoyl-CoA (the source of the C16 hexadecanoyl chain). researchgate.net This reaction produces 3-ketosphinganine.

Subsequently, the enzyme 3-ketosphinganine reductase reduces 3-ketosphinganine to form sphinganine (B43673) (also known as dihydrosphingosine). researchgate.net Following this, one of several ceramide synthases (CerS) facilitates the N-acylation of sphinganine. researchgate.net To form the specific N-Hexadecanoyl precursor, a C16:0 acyl-CoA (palmitoyl-CoA) is added to the sphinganine backbone. The resulting molecule is dihydroceramide (B1258172). researchgate.net The final step in ceramide synthesis is the introduction of a double bond into the sphinganine backbone of dihydroceramide by the enzyme dihydroceramide desaturase, yielding N-hexadecanoyl-ceramide. researchgate.net This ceramide molecule is the foundational precursor for more complex sphingolipids, including this compound. researchgate.net

Glycosyltransferase-Mediated Sequential Glycosylation in the Golgi Apparatus

Once synthesized in the ER, the N-hexadecanoyl-ceramide precursor is transported to the Golgi apparatus, the cellular site for the synthesis of the oligosaccharide portion of the molecule. creative-diagnostics.comnih.gov The synthesis of glycosphingolipids is a non-template-driven process that relies on the sequential action of specific glycosyltransferases located in different cisternae of the Golgi. nih.gov

The first step in the Golgi is the conversion of ceramide to glucosylceramide (GlcCer). This reaction is catalyzed by glucosylceramide synthase (GCS), which transfers a glucose molecule from UDP-glucose to the ceramide backbone on the cytoplasmic leaflet of the Golgi. creative-diagnostics.comnih.gov Next, the enzyme β-1,4 galactosyltransferase 5 (β4Gal-T5) adds a galactose molecule to GlcCer, forming lactosylceramide (B164483) (LacCer). creative-diagnostics.comnih.gov This N-hexadecanoyl-lactosylceramide is the direct precursor for the final glycosylation step.

Formation from Lactosylceramide Precursors

The terminal step in the synthesis of this compound is catalyzed by the enzyme lactosylceramide α-1,4-galactosyltransferase, more commonly known as globotriaosylceramide synthase (Gb3S). creative-diagnostics.comnih.gov This enzyme, encoded by the A4GALT gene, transfers a galactose residue with an α-1,4 linkage from UDP-galactose to the terminal galactose of N-hexadecanoyl-lactosylceramide. themedicalbiochemistrypage.org This reaction yields the final product, this compound (galactose α-1,4 galactose β-1,4 glucose 1-1′ N-hexadecanoyl-ceramide). nih.gov

Table 1: Key Enzymes in the Biosynthesis of this compound

EnzymeGeneLocationFunction in Pathway
Serine Palmitoyltransferase (SPT)SPTLC1/2/3Endoplasmic ReticulumCondenses L-serine and palmitoyl-CoA to initiate ceramide synthesis. researchgate.net
3-Ketosphinganine ReductaseKDSREndoplasmic ReticulumReduces 3-ketosphinganine to sphinganine. researchgate.net
Ceramide Synthase (CerS)CERS1-6Endoplasmic ReticulumAcylates sphinganine with palmitoyl-CoA to form dihydroceramide. researchgate.net
Dihydroceramide DesaturaseDEGS1Endoplasmic ReticulumConverts dihydroceramide to ceramide. researchgate.net
Glucosylceramide Synthase (GCS)UGCGGolgi ApparatusGlucosylates ceramide to form glucosylceramide. themedicalbiochemistrypage.orgnih.gov
β-1,4 Galactosyltransferase 5 (β4Gal-T5)B4GALT5Golgi ApparatusConverts glucosylceramide to lactosylceramide. creative-diagnostics.comnih.gov
Globotriaosylceramide Synthase (Gb3S)A4GALTGolgi ApparatusConverts lactosylceramide to globotriaosylceramide. themedicalbiochemistrypage.orgnih.gov

Lysosomal Degradation by Alpha-Galactosidase A (α-Gal A)

The catabolism of this compound occurs within the lysosomes, the cell's recycling centers. The degradation is a stepwise process initiated by the lysosomal hydrolase Alpha-Galactosidase A (α-Gal A), which is encoded by the GLA gene on the X-chromosome. ontosight.aiplos.org This enzyme specifically catalyzes the hydrolysis of the terminal α-linked galactose residue from globotriaosylceramide. ontosight.aifrontiersin.org The removal of this sugar converts this compound back into N-hexadecanoyl-lactosylceramide.

A deficiency in the activity of α-Gal A leads to the impaired degradation and subsequent accumulation of Gb3 in the lysosomes of various cell types, which is the underlying cause of the X-linked lysosomal storage disorder, Fabry disease. ontosight.aiahajournals.orgmdpi.com Following the action of α-Gal A, the degradation continues with the removal of the next galactose residue from lactosylceramide by GalCer-β-galactosidase (GALC), yielding glucosylceramide. frontiersin.org Finally, GlcCer-β-glucosidase (GBA) cleaves the glucose residue, releasing the original N-hexadecanoyl-ceramide molecule. frontiersin.org

Table 2: Key Enzymes in the Catabolism of this compound

EnzymeGeneLocationFunction in Pathway
Alpha-Galactosidase A (α-Gal A)GLALysosomeRemoves the terminal α-galactose from globotriaosylceramide to yield lactosylceramide. plos.orgfrontiersin.org
GalCer-β-Galactosidase (GALC)GALCLysosomeRemoves the terminal β-galactose from lactosylceramide to yield glucosylceramide. frontiersin.org
GlcCer-β-Glucosidase (GBA)GBA1LysosomeRemoves the terminal glucose from glucosylceramide to yield ceramide. frontiersin.org
Acid CeramidaseASAH1LysosomeHydrolyzes ceramide into sphingosine (B13886) and a free fatty acid (hexadecanoic acid). nih.gov

Interplay with Broader Sphingolipid Metabolic Networks

The metabolic pathway of this compound does not operate in isolation. It is intricately connected with the larger network of sphingolipid synthesis and degradation, influencing cellular processes through the flux of shared intermediates.

Relationship with Glucosylceramide and Lactosylceramide Metabolism

The synthesis and degradation of this compound are directly and sequentially linked to the metabolic pools of N-Hexadecanoyl-glucosylceramide and N-Hexadecanoyl-lactosylceramide. These compounds serve as obligatory intermediates. nih.govfrontiersin.org Lactosylceramide, in particular, represents a critical branch point in glycosphingolipid synthesis. Depending on the availability and competitive action of different glycosyltransferases in the Golgi, lactosylceramide can be directed towards the synthesis of various glycosphingolipid series, not just the globo-series to which this compound belongs. nih.gov Therefore, the rate of synthesis is influenced by the metabolic fate of the shared lactosylceramide precursor pool. nih.govnih.gov

Connections to Ceramide and Sphingosine Pathways

The entire metabolic route of this compound is anchored to the central sphingolipid hub molecules: ceramide and sphingosine. The pathway begins with N-hexadecanoyl-ceramide, drawing from the cellular ceramide pool. creative-diagnostics.com Conversely, complete lysosomal degradation returns N-hexadecanoyl-ceramide to this pool. frontiersin.org

This recycled ceramide can be further hydrolyzed by ceramidases to yield sphingosine and hexadecanoic acid. nih.gov Sphingosine is a critical substrate with two opposing potential fates: it can be re-acylated by ceramide synthases to re-form ceramide in what is known as the "salvage pathway," or it can be phosphorylated by sphingosine kinases to produce sphingosine-1-phosphate (S1P). nih.govnih.gov Ceramide and S1P often exert opposing biological effects, with ceramide frequently linked to anti-proliferative and pro-apoptotic signals, while S1P is associated with pro-survival and proliferative signals. nih.govnih.gov This balance, termed the "sphingolipid rheostat," is a critical determinant of cell fate. The metabolic flux through the this compound pathway can thus influence the levels of these key signaling lipids, connecting it to fundamental cellular decisions.

Cellular and Molecular Functions of N Hexadecanoyl Ceramide Trihexoside

Role in Cell Membrane Organization and Lipid Rafts

N-Hexadecanoyl-ceramide trihexoside, also known as globotriaosylceramide (Gb3), is a crucial component of the cell membrane. nih.govontosight.ai It is a type of glycosphingolipid found in detergent-insoluble, cholesterol-rich microdomains called lipid rafts. creative-diagnostics.com These rafts are not static structures but dynamic platforms that can coalesce into larger, ceramide-enriched platforms. nih.govresearchgate.net

The generation of ceramide from sphingomyelin (B164518) within these rafts, often triggered by stimuli like reactive oxygen species, leads to the fusion of smaller rafts into these larger platforms. nih.govresearchgate.net This reorganization alters the biophysical properties of the membrane and is critical for various cellular signaling events. researchgate.netnih.gov The formation of these ceramide-enriched large platforms can facilitate the clustering of receptors and the activation of downstream signaling pathways. researchgate.net

Modulation of Intracellular Signaling Pathways

This compound and its related ceramide molecules are pivotal in modulating a variety of intracellular signaling pathways that govern fundamental cellular activities.

Influence on Cell Behavior and Homeostasis

As a key component of lipid rafts, Gb3 influences cell-to-cell communication, adhesion, proliferation, and differentiation. ontosight.aicreative-diagnostics.com The structural alterations in lipid rafts induced by ceramide can bring signaling molecules and their receptors into close proximity, thereby initiating signaling cascades. nih.govnih.gov For instance, the interaction between CD77 (a synonym for Gb3) and CD19, another B-cell surface molecule, is involved in adhesion and signal transduction during specific stages of B-cell development. biolegend.com

Ligation of the CD77 antigen on Burkitt's lymphoma cells triggers a cascade of intracellular events, including an increase in intracellular calcium concentration due to an influx from the extracellular environment. nih.gov This process is at least partially dependent on calcium. nih.gov Furthermore, cross-linking of CD77 leads to an increase in intracellular cyclic AMP (cAMP) levels and the activation of cAMP-dependent protein kinase. nih.gov These signaling events highlight the role of Gb3 in translating extracellular signals into intracellular responses that dictate cell behavior.

Involvement in Cellular Differentiation Processes

The expression pattern of glycosphingolipids, including Gb3, changes significantly during cellular differentiation, indicating their importance in these processes.

Hematopoiesis and Immune Cell Development Contexts

In the context of hematopoiesis, the balance of sphingolipids, including ceramide, plays a role in lineage commitment. nih.gov Ceramide has been shown to inhibit erythropoiesis (red blood cell formation) while promoting myelopoiesis (the formation of myeloid cells). nih.gov This effect is associated with changes in the levels of key transcription factors. For example, ceramide treatment can lead to increased levels of PU.1 and GATA-2, which are known to suppress erythropoiesis and favor myeloid differentiation. nih.gov

Gb3, also known as the CD77 antigen, is particularly important in B lymphocyte development. It is expressed on a subset of germinal center B cells, which are involved in the process of generating high-affinity antibodies. ontosight.ainih.gov Specifically, CD77 is found on centroblasts, a type of B cell in the germinal center that undergoes rapid proliferation and mutation of its immunoglobulin genes. creative-diagnostics.com The presence of CD77 on these cells is a marker for a specific stage of B-cell maturation within the germinal center. ontosight.ainih.gov

Induction of Programmed Cell Death (Apoptosis) Pathways

This compound and its metabolic precursor, ceramide, are deeply implicated in the regulation of programmed cell death, or apoptosis.

Cross-linking of the CD77 antigen on the surface of certain B-cell lines has been shown to induce apoptosis. biolegend.comabinscience.com This suggests a role for Gb3 in the regulation of immune responses by culling specific B-cell populations. abinscience.com Studies on Burkitt's lymphoma cells revealed that ligation of CD77 triggers apoptosis. nih.gov The signaling cascade leading to this cell death involves an increase in intracellular calcium, the production of cAMP, and the generation of ceramide. nih.gov Interestingly, the increase in ceramide in this context does not appear to come from the breakdown of sphingomyelin or CD77 itself. nih.gov

Furthermore, ceramide itself is a well-established pro-apoptotic molecule. nih.govnih.gov It can induce apoptosis through both caspase-dependent and caspase-independent pathways. nih.gov Ceramide can trigger the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF). nih.gov

Receptor Functionality for Exogenous Ligands

This compound acts as a functional receptor for a variety of exogenous ligands, most notably bacterial toxins.

Gb3 is the recognized receptor for Shiga toxins (Stx), produced by Shigella dysenteriae and certain strains of Escherichia coli. ontosight.aiabinscience.com The binding of these toxins to Gb3 on the surface of cells, such as intestinal epithelial and renal endothelial cells, facilitates their internalization and subsequent cytotoxic effects. ontosight.aicreative-diagnostics.com This interaction is the basis for the severe symptoms associated with infections by these bacteria. nih.gov

Gb3 also serves as a receptor for Verotoxin 1 (VT1), which is structurally and functionally similar to Shiga toxin. biolegend.com The ability of Gb3 to bind these toxins has made it a subject of interest for developing therapeutic strategies. creative-diagnostics.com

Beyond toxins, Gb3 (CD77) has also been reported to interact with endogenous ligands. For example, CD19, a protein on the surface of B cells, has been identified as a ligand for CD77, and this interaction is thought to be important for cell adhesion and signaling during B-cell development. biolegend.com

Binding of Toxins (e.g., Shiga Toxin)

This compound functions as a primary cellular receptor for a range of bacterial toxins, most notably Shiga toxin and related Shiga-like toxins. nih.gov The carbohydrate portion of the molecule is the key to this interaction, presenting a specific binding site that the toxins recognize and attach to. This binding is a crucial initiating step in the pathology of diseases such as shigellosis. caymanchem.com The high-affinity interaction between the toxin and the glycolipid facilitates the toxin's entry into the cell, leading to subsequent cytotoxic effects. Research has identified ceramide trihexoside as the natural receptor for Shiga toxin, underscoring its importance in the mechanism of infection. nih.gov

Toxin Interaction Profile
Toxin Shiga Toxin and Shiga-like Toxins
Receptor This compound (also known as Globotriaosylceramide, Gb3) nih.govcaymanchem.com
Key Binding Moiety The terminal trisaccharide headgroup: (galactose)-(galactose)-(glucose) nih.gov
Significance Acts as the natural receptor, facilitating toxin binding and internalization, which is a critical step in the pathogenesis of associated diseases. nih.govcaymanchem.com

Interaction with Bacterial Adhesins

Beyond toxin binding, the general class of asialo-gangliosides, which includes ceramide trihexoside, serves as an anchoring point for bacterial adhesins. nih.gov Adhesins are proteins on the surface of bacteria that enable them to bind to host cell surfaces, a fundamental step for colonization and subsequent infection. For instance, research has shown that Pseudomonas aeruginosa pili can bind to asialoGM1, a related glycosphingolipid, highlighting the role of this molecular family in bacterial adhesion. nih.gov By presenting a specific carbohydrate structure, this compound can mediate the attachment of various pathogens to the cell membrane, implicating it in the initial stages of a number of bacterial diseases. caymanchem.com

Bacterial Adhesion Interaction
Pathogen Class Bacteria (e.g., Pseudomonas aeruginosa binds to related glycosphingolipids) nih.gov
Bacterial Component Surface Adhesins / Pili nih.gov
Host Cell Receptor Glycosphingolipids, including the class to which this compound belongs nih.gov
Consequence Facilitates bacterial attachment to the host cell surface, a prerequisite for colonization and infection. nih.govcaymanchem.com

Contributions to Cell-Cell Recognition and Adhesion Mechanisms

This compound is an active participant in the physical interactions between cells, contributing to both cell-cell recognition and membrane adhesion. nih.govglpbio.comcloudfront.net The mechanism often involves homophilic "saccharide-saccharide" interactions, where the carbohydrate headgroups of glycolipids on adjacent cells directly bind to one another. nih.govunimi.it

Experimental studies using small- and wide-angle x-ray scattering and neutron diffraction have demonstrated that glycolipids with di- and trisaccharide headgroups, such as N-hexadecanoyl-ceramide-trihexoside, can induce tight adhesion between lipid membranes. nih.govunimi.it This adhesion is remarkably stable, capable of overcoming repulsive electrostatic forces between the membranes. nih.govunimi.it This suggests that the accumulation of these glycolipids in specific membrane domains can create powerful adhesion zones, a phenomenon believed to be important in tissue formation and maintenance. nih.gov

Research Findings on Adhesion Properties
Experimental Model Lipid bilayers and double-bilayers analyzed with X-ray scattering and neutron diffraction. nih.govunimi.it
Key Finding N-hexadecanoyl-ceramide-trihexoside promotes tight membrane adhesion through "sugar-sugar bonds". unimi.it This induced adhesion is strong enough to counteract induced electrostatic repulsion between membranes. nih.govunimi.it
Implication for Cell Adhesion The molecule directly contributes to the physical linkage between cells, playing a role in cell-cell recognition and the structural integrity of multicellular assemblies. nih.govglpbio.com

Pathophysiological Implications and Accumulation Mechanisms of N Hexadecanoyl Ceramide Trihexoside

Accumulation in Lysosomal Storage Disorders: Fabry Disease

Fabry disease is a rare, X-linked lysosomal storage disorder characterized by the systemic accumulation of Gb3. nih.govmdpi.com This progressive disease leads to cellular dysfunction and significant morbidity, primarily affecting the kidneys, heart, and nervous system. nih.govnih.gov

The underlying cause of Fabry disease is a deficiency in the activity of the lysosomal enzyme α-galactosidase A (α-Gal A). mdpi.commhmedical.com This enzyme is responsible for the catabolism of glycosphingolipids that have a terminal α-galactosyl moiety, with globotriaosylceramide being the primary substrate. mhmedical.com Mutations in the GLA gene, located on the X chromosome, lead to the production of a deficient or non-functional α-Gal A enzyme. mdpi.commhmedical.com

Without sufficient α-Gal A activity, the breakdown of Gb3 is impaired, leading to its progressive accumulation within the lysosomes of various cell types throughout the body. nih.govmdpi.com This storage process begins as early as the fetal stage of development and continues throughout the patient's life, resulting in a cascade of cellular events that drive the clinical manifestations of the disease. nih.gov The severity of the disease often correlates with the level of residual enzyme activity; classically affected males may have little to no detectable activity, while heterozygous females can have a wide range of clinical presentations due to random X-chromosome inactivation. nih.govmhmedical.com

The deposition of N-Hexadecanoyl-ceramide trihexoside is widespread, but certain cell types are particularly vulnerable to the effects of its accumulation. The storage of this lipid within lysosomes creates characteristic myelin-like inclusions, often referred to as "Zebra bodies," which are visible under electron microscopy. nih.gov

The primary sites of accumulation include:

Vascular Endothelial Cells: Gb3 accumulation is prominent in the endothelium of capillaries, small arteries, and veins, contributing to vascular dysfunction, inflammation, and an increased risk of thrombosis. nih.govmdpi.com

Renal Cells: The kidneys are severely affected, with Gb3 accumulating in glomerular endothelial cells, podocytes, mesangial cells, and tubular epithelial cells. nih.govmdpi.com This leads to progressive podocyte damage, proteinuria, and ultimately, renal failure. nih.govmdpi.com

Myocardial Cells: In the heart, Gb3 builds up in cardiomyocytes and, to a lesser extent, in the cells of the conduction system and heart valves. nih.govmdpi.com This accumulation results in left ventricular hypertrophy, fibrosis, and an increased risk of arrhythmias and heart failure.

Nerve Cells: Ganglion cells of the autonomic and peripheral nervous systems also accumulate Gb3, which is believed to be the cause of the characteristic neuropathic pain (acroparesthesias) experienced by many patients from a young age. nih.govmdpi.com

Other Tissues: Accumulation is also observed in corneal epithelial cells, leading to a distinctive whorl-like corneal pattern (cornea verticillata), and in the smooth muscle cells of blood vessels and other organs. nih.govmdpi.com

Table 1: Cellular and Tissue Accumulation of this compound in Fabry Disease

Tissue/Organ SystemAffected Cell TypesPathophysiological Consequences
Vasculature Endothelial cells, Smooth muscle cellsEndothelial dysfunction, Inflammation, Vascular remodeling, Thrombosis nih.govmdpi.com
Kidney Podocytes, Glomerular endothelial cells, Mesangial cells, Tubular cellsPodocyte loss, Proteinuria, Progressive renal insufficiency nih.govmdpi.com
Heart Cardiomyocytes, Conduction system cells, Valvular fibroblastsLeft ventricular hypertrophy, Arrhythmias, Heart failure nih.govmdpi.com
Nervous System Dorsal root ganglia, Autonomic nervous system ganglion cellsNeuropathic pain (acroparesthesias), Hypohidrosis nih.govmdpi.com
Eye Corneal epithelial cellsCornea verticillata (whorl-like opacity) mdpi.com
Skin Endothelial cells of dermal capillariesAngiokeratomas (small, dark red spots) nih.gov

The massive storage of Gb3 within lysosomes disrupts the normal function of this critical organelle and the broader endosome-lysosome pathway. nih.gov This disruption is not merely a passive storage issue but actively triggers pathological cellular responses. The accumulation of lipid-laden lysosomes is thought to impair autophagic flux, the process by which cells degrade and recycle damaged components. nih.gov This impairment can lead to the buildup of dysfunctional mitochondria, contributing to oxidative stress. nih.gov

Furthermore, Gb3 accumulation alters normal physiological functions such as lipid trafficking, endoplasmic reticulum stress, and the innate immune response. mdpi.com Studies have shown that the accumulation of Gb3 and its deacylated form, lyso-Gb3, can trigger inflammatory cascades, further contributing to tissue damage. mdpi.com Research has also explored how the accumulation of ceramides (B1148491), such as palmitoyl-ceramide (C16:0-ceramide), can lead to the formation of channels in the lysosomal membrane. nih.gov This channel formation can increase lysosomal membrane permeability, causing the release of lysosomal enzymes like cathepsin B into the cytoplasm, which can initiate cell death pathways such as necrosis. nih.gov

Altered Metabolism in Malignancies

Beyond inherited storage diseases, the metabolism of sphingolipids, including the pathways involving this compound, is increasingly recognized as a significant factor in cancer biology. Alterations in the balance between different sphingolipid species can influence cell fate, promoting survival and resistance to therapy.

Research has identified a characteristic upregulation of this compound (globotriaosylceramide) in certain cancer cells, particularly in the context of acquired drug resistance. A study on human ovarian carcinoma-derived cells found that cells resistant to anticancer drugs like taxol and cisplatin (B142131) showed a marked increase in glycosphingolipids with longer carbohydrate chains, including Gb3. nih.gov

This is significant because ceramide itself is generally considered a pro-apoptotic second messenger that can be generated in response to chemotherapy. nih.govnih.gov The conversion of ceramide to glucosylceramide by glucosylceramide synthase (GCS) is the first step in the synthesis of most glycosphingolipids, including Gb3. nih.gov Increased levels of glucosylceramide have been linked to multidrug resistance phenotypes in ovarian and breast cancer cells, suggesting that the glycosylation of ceramide may serve as a detoxification or survival pathway for cancer cells to evade apoptosis. nih.govnih.gov Therefore, the upregulation of Gb3 in resistant ovarian cancer cells points to a specific alteration in the glycosphingolipid metabolic pathway that favors cell survival. nih.gov

Table 2: Altered this compound (Gb3) in Ovarian Carcinoma

FindingCell Line ContextPotential Implication
Increased Gb3 Expression Paclitaxel- and Cisplatin-resistant human ovarian carcinoma cellsSurvival mechanism against anticancer drugs nih.gov
Altered Glycosphingolipid Profile Drug-resistant ovarian carcinoma cellsImplicated in chemoresistance and cell survival nih.govnih.gov

The altered metabolism of this compound and related glycosphingolipids is thought to contribute to tumorigenesis and disease progression primarily by promoting chemoresistance. By shunting pro-apoptotic ceramide into the synthesis of complex glycosphingolipids like Gb3, cancer cells can effectively lower the intracellular concentration of a key cell-death mediator. nih.govnih.gov This metabolic shift is a non-classical resistance mechanism, distinct from the overexpression of drug efflux pumps.

The accumulation of specific glycosphingolipids on the cell surface may also alter cell signaling, adhesion, and interaction with the tumor microenvironment. While ceramide can inhibit angiogenesis, the complex downstream products of its metabolism may have different effects. nih.gov The distinctive increase of glycosphingolipids like Gb3 in drug-resistant cells suggests these molecules are required for the cells to survive the stress induced by chemotherapeutic agents, thereby contributing to disease progression and treatment failure. nih.gov

Intersections with Inflammation and Metabolic Dysregulation

This compound, a specific form of globotriaosylceramide (Gb3), is increasingly recognized for its role at the crossroads of inflammation and metabolic dysregulation. While its primary association is with Fabry disease, a lysosomal storage disorder, emerging evidence highlights its broader implications in metabolic syndromes and related inflammatory processes. nih.gov The accumulation of this glycosphingolipid can disrupt cellular signaling pathways, contributing to a state of chronic, low-grade inflammation and metabolic imbalance.

The excessive buildup of ceramides, including this compound, is linked to adipose tissue dysfunction and inflammation, which are central to the development of cardiometabolic diseases. nih.gov This accumulation can be driven by an oversupply of fatty acid precursors or by inflammatory stimuli that upregulate ceramide-producing enzymes. frontiersin.org The interplay between ceramides and immune cells within adipose tissue can modulate metabolic activity and tissue remodeling, further influencing the progression of metabolic disorders. nih.govfrontiersin.org

Link to Sphingolipid Network Perturbations in Metabolic Syndromes

Metabolic syndromes are characterized by a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes. Perturbations in the sphingolipid network, a complex system of bioactive lipids, are increasingly implicated in the pathophysiology of these syndromes. frontiersin.org this compound is a component of this network, and its accumulation reflects a broader dysregulation of sphingolipid metabolism.

In the context of metabolic syndrome, the accumulation of certain ceramide species, such as C16:0 ceramide, in tissues like the liver and adipose tissue can impair glucose metabolism, reduce insulin (B600854) sensitivity, and promote hepatic steatosis. nih.gov While much of the research has focused on ceramides as a general class, the specific contribution of this compound is an area of growing interest. The accumulation of this and other glycosphingolipids can impact the function of immune cells and contribute to the inflammatory reactions seen in metabolic syndrome. frontiersin.org

The table below summarizes key research findings on the association between sphingolipid perturbations and metabolic syndrome:

Sphingolipid ClassKey Findings in Metabolic SyndromeReferences
Ceramides - Accumulation in adipose tissue contributes to inflammation and dysfunction. nih.gov - Upregulated by inflammatory stimuli and oversupply of fatty acids. frontiersin.org - C16:0 ceramide in the liver is linked to reduced glucose metabolism and hepatic steatosis. nih.gov nih.govfrontiersin.orgnih.gov
Glycosphingolipids - Play a role in structuring membrane microdomains that mediate immunological and inflammatory reactions. frontiersin.org - Accumulation can impact immune cell function. frontiersin.org frontiersin.org

Association with Oxidative Stress Responses

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key player in the pathogenesis of numerous diseases, including metabolic syndromes. There is a well-established link between ceramide accumulation and the induction of oxidative stress. nih.gov

The accumulation of ceramides can be triggered by oxidative stress and, in turn, can exacerbate it, creating a vicious cycle. nih.gov This process is implicated in the cellular dysfunction and death observed in various pathological conditions. For instance, in neuronal cells, oxidative stress has been shown to cause an accumulation of ceramides, which plays a pivotal role in amyloid neurotoxicity. nih.gov While direct studies on this compound and oxidative stress are less common, its nature as a ceramide-containing glycosphingolipid suggests it likely participates in these pathways.

The interplay between oxidative stress and ceramide metabolism can lead to:

Increased production of ceramides. nih.gov

Perturbation of cholesterol metabolism. nih.gov

Activation of signaling pathways leading to apoptosis (cell death). nih.gov

The table below outlines the relationship between key molecules and oxidative stress:

MoleculeRole in Oxidative StressReferences
Ceramides - Accumulation can be induced by and can exacerbate oxidative stress. nih.govnih.gov - Mediate key cellular pathways like apoptosis in response to oxidative stress. nih.gov nih.govnih.gov
Reactive Oxygen Species (ROS) - Can induce the production of ceramides. nih.gov nih.gov

Experimental Models for Investigating N Hexadecanoyl Ceramide Trihexoside Biology

In Vitro Cell Culture Systems

In vitro models are indispensable tools for controlled studies of cellular and molecular mechanisms involving N-Hexadecanoyl-ceramide trihexoside. They allow for detailed investigation of metabolic pathways and the effects of its accumulation in a simplified and manipulable environment.

Cultured skin fibroblasts from patients with Fabry disease, as well as from healthy controls and carriers, have long been a cornerstone for studying the metabolism of ceramide trihexoside (CTH), a category that includes this compound. nih.gov These cells provide a direct way to assess the functional deficiency of the α-galactosidase A enzyme, which is responsible for the breakdown of Gb3. nih.gov

Studies using these fibroblast models have demonstrated impaired hydrolysis of CTH in cells from Fabry patients compared to controls. nih.gov For instance, in a CTH-loading test, fibroblasts from Fabry's patients showed a significantly lower rate of CTH hydrolysis (2.1%) compared to control fibroblasts (82.0%) after seven days in culture. nih.gov Fibroblasts from carriers of the genetic mutation often exhibit an intermediate level of hydrolysis, a finding that aligns with the random X-chromosome inactivation theory. nih.gov These models have also been instrumental in characterizing the residual α-galactosidase A activity in Fabry patients, noting that the activity against the natural substrate (CTH) is often lower than that observed with artificial substrates. nih.govnih.gov Furthermore, these fibroblast models have been used to investigate the broader cellular consequences of Gb3 accumulation, including effects on cell proliferation and cytoskeletal organization. nih.gov

Table 1: Hydrolysis of Ceramide Trihexoside (CTH) in Cultured Fibroblasts

Cell Type CTH Hydrolysis Rate (%)
Fabry's Patients 2.1
Normal Controls 82.0
Carriers 47.1

Data based on a 7-day culture period with CTH loading. nih.gov

The role of this compound extends beyond simple metabolic storage, with significant implications for the immune system. Monocytes and B cell lines have become valuable models for investigating the inflammatory aspects of Gb3 accumulation. nih.gov Research has shown that peripheral blood mononuclear cells (PBMCs) from Fabry patients, which include monocytes and B cells, exhibit a proinflammatory profile with increased expression and production of inflammatory cytokines. nih.gov

Specifically, dendritic cells and monocytes from Fabry patients show a basal proinflammatory cytokine production that is further amplified by inflammatory stimuli. nih.gov In vitro studies have established that normal monocyte-derived dendritic cells and macrophages develop the same proinflammatory characteristics when cultured with Gb3 and an inhibitor of α-galactosidase A. nih.gov This effect can be blocked by a TLR4 (Toll-like receptor 4) blocking antibody, indicating a crucial role for this receptor in mediating the inflammatory response to Gb3. nih.gov

Gb3, also known as CD77, has been identified on the surface of various blood cells and its presence can be an indicator of cell maturation and lineage. nih.gov In the context of B cells, Gb3 was initially thought to be expressed specifically on germinal center B cells undergoing apoptosis. nih.gov However, later research suggested that Gb3 is expressed on a subset of germinal center B cells called centroblasts, which are actively involved in somatic hypermutation of immunoglobulin genes and are not apoptotic. nih.gov These cell line models are critical for dissecting the role of Gb3 in immune cell signaling and differentiation. nih.gov

Hepatocellular carcinoma (HCC) cell lines have emerged as relevant models for studying the role of sphingolipids, including ceramides (B1148491), in cancer biology. While direct studies focusing on this compound in HCC are less common, the broader investigation of ceramide metabolism in these cells provides important context. Ceramide and its metabolites are key regulators of cell survival, proliferation, and apoptosis. nih.govnih.gov

In HCC cell lines, treatments that modulate the sphingolipid pathway have been shown to affect cell viability and proliferation. For example, the multikinase inhibitor sorafenib, used in HCC treatment, can induce an upregulation of dihydroceramides. nih.gov Furthermore, inhibitors of sphingolipid metabolism can significantly reduce the proliferation of HCC cell lines. nih.gov Studies using C2-ceramide, a cell-permeable analog, have shown that it can inhibit the growth of human hepatocarcinoma cells by inducing cell cycle arrest. nih.gov This process involves the accumulation of p21 and a reduction in cyclin D1 and CDK7, partially through the activation of PPARgamma. nih.gov

The expression of Gb3 has been documented in various cancers, and it has been investigated as a potential therapeutic target. wikipedia.orgaacrjournals.org For instance, Gb3 expression is significantly increased in colorectal adenocarcinomas and their liver metastases compared to normal tissue. aacrjournals.org This suggests that hepatocarcinoma models could be valuable for exploring Gb3-targeted therapies.

Genetic and Engineered Animal Models

Animal models, particularly those that are genetically engineered, provide a more integrated physiological context to study the systemic effects of altered this compound metabolism.

The advent of CRISPR/Cas9 gene-editing technology has revolutionized the creation of animal and cellular models for lysosomal storage disorders, including Fabry disease. nih.govsanita.fvg.it This powerful tool allows for the precise knockout or modification of genes, such as the GLA gene which encodes α-galactosidase A, to accurately recapitulate the genetic basis of the disease. nih.govajmc.com

CRISPR/Cas9 has been used to generate GLA-knockout human induced pluripotent stem cells (hiPSCs) which can then be differentiated into various cell types, such as kidney organoids, to model Fabry disease nephropathy. ajmc.comnih.gov These organoid models exhibit key features of the disease, including decreased α-Gal A activity, accumulation of Gb3, and the formation of characteristic "zebra bodies" visible under electron microscopy. nih.gov

Furthermore, these CRISPR-generated models are invaluable for testing therapeutic strategies. For example, knocking out the A4GALT gene, which is responsible for synthesizing Gb3, in GLA-knockout kidney organoids has been shown to rescue the disease phenotype, preventing Gb3 accumulation. nih.gov This demonstrates the potential of substrate reduction therapy. CRISPR/Cas9 has also been utilized to create GLA-knockout HEK-293T cells as an in vitro model for high-throughput drug screening to identify compounds that can enhance the efficacy of enzyme replacement therapy. nih.gov

Table 2: Applications of CRISPR/Cas9 in Modeling Fabry Disease

Model System Gene Edited Key Finding Reference
Human iPSC-derived kidney organoids GLA knockout Recapitulation of Fabry disease nephropathy phenotype, including Gb3 accumulation. ajmc.comnih.gov
Human iPSC-derived kidney organoids GLA and A4GALT double knockout Rescue of disease phenotype by preventing Gb3 synthesis. nih.gov

The nematode Caenorhabditis elegans has proven to be a powerful model organism for studying fundamental aspects of sphingolipid metabolism due to its genetic tractability and relatively simple yet conserved sphingolipid synthesis pathways. nih.govnih.gov While C. elegans has a less complex sphingolipidome compared to mammals, it possesses all the functionally distinct sphingolipid derivatives, including ceramides, glucosylceramides, and sphingomyelins. nih.gov

Studies in C. elegans have revealed that sphingolipid metabolism plays a critical role in regulating development, lifespan, and resistance to pathogens. nih.govbiorxiv.org The levels of certain gangliosides and the fatty acid composition of ceramides change progressively during the worm's development and aging. nih.gov Pharmacological or genetic inhibition of sphingolipid synthesis can slow the developmental rate and extend lifespan. nih.gov

C. elegans models have been instrumental in identifying key regulatory components of sphingolipid metabolism. For instance, the nuclear hormone receptor NHR-66 has been identified as a transcriptional repressor of sphingolipid catabolism genes. biorxiv.org Loss of NHR-66 leads to the breakdown of sphingolipids and increases susceptibility to bacterial infection, highlighting a link between sphingolipid metabolism and innate immunity. biorxiv.org Although direct studies of this compound in C. elegans are not prominent, the fundamental insights gained from this model into ceramide and glycosphingolipid biology are broadly applicable.

Recombinant Protein Expression Systems for Enzyme Studies

The study of this compound biology is intrinsically linked to the enzymes responsible for its synthesis and degradation. Recombinant protein expression systems are indispensable tools for producing these enzymes in sufficient quantities and in a purified form, enabling detailed biochemical and structural characterization. These systems allow researchers to investigate enzyme kinetics, substrate specificity, the impact of mutations, and the mechanisms of potential therapeutic agents. A variety of expression platforms, from prokaryotic to mammalian, have been utilized to express the key enzymes involved in the metabolic pathway of this compound.

The primary degradative enzyme, α-galactosidase A (α-Gal A), has been a major focus of recombinant expression studies due to its deficiency in Fabry disease, which leads to the accumulation of globotriaosylceramide (Gb3), a closely related ceramide trihexoside. The production of recombinant α-Gal A has been crucial for the development of enzyme replacement therapies. amsterdamumc.nl

Expression of human α-galactosidase A in the methylotrophic yeast Pichia pastoris has been shown to yield high levels of the secreted, active enzyme. nih.gov Similarly, the baculovirus expression vector system in insect cells has been employed to produce and purify recombinant human α-galactosidase A, proving suitable for generating material for biochemical characterization and preclinical studies. nih.gov Mammalian cell lines, such as COS-7 cells, have also been used to express α-Gal A, particularly for studying the effects of specific mutations on enzyme activity and intracellular localization. nih.gov

On the anabolic side, the enzymes responsible for the synthesis of the ceramide backbone and the subsequent glycosylation steps have also been subjects of recombinant expression studies. The family of ceramide synthases (CerS), which catalyze the N-acylation of the sphingoid base, are critical in determining the fatty acid chain length of the resulting ceramide. frontiersin.org While many studies on CerS activity utilize cell lysates, these often involve the overexpression of a specific CerS isoform in cultured cells, a form of recombinant expression. nih.govnih.gov

Following ceramide synthesis, glucosylceramide synthase (UGCG) catalyzes the first glycosylation step, forming glucosylceramide. nih.govnih.gov Subsequently, lactosylceramide (B164483) synthase, a β-1,4-galactosyltransferase, adds a galactose residue to form lactosylceramide, the direct precursor to globotriaosylceramide. nih.govnih.gov The acceptor substrate specificity of at least one of the lactosylceramide synthase isoforms, β4GalT-5, has been characterized using a baculovirus/insect cell expression system. oup.com

The table below summarizes various recombinant protein expression systems used to study the enzymes involved in the metabolism of this compound and its precursors.

EnzymeExpression SystemPurpose of Recombinant ExpressionKey Findings
α-Galactosidase A Pichia pastorisHigh-level production of recombinant human α-Gal A for biochemical characterization and potential therapeutic use.Secreted active enzyme with N-linked high-mannose structures. nih.gov
α-Galactosidase A Baculovirus/Insect CellsProduction and purification of recombinant human α-Gal A for biochemical studies and preclinical development.Yielded a catalytically active enzyme suitable for further characterization. nih.gov
α-Galactosidase A COS-7 CellsTo study the effect of mutations on enzyme activity and subcellular localization.Allowed for the characterization of wild-type versus mutant enzyme activity and stability. nih.gov
Ceramide Synthase 6 (CerS6) HCT116 CRISPR-Cas9 KO with reintroductionTo investigate the role of post-translational modifications (glycosylation) on enzyme activity.Basal glycosylation at Asn18 was found to be essential for CerS6 activity. nih.gov
β4-Galactosyltransferase-5 (Lactosylceramide Synthase) Baculovirus/Insect CellsTo determine the acceptor substrate specificity of the enzyme.The study helped to characterize the specific function of this isoform in lactosylceramide synthesis. oup.com
Glucosylceramide Synthase (UGCG) Not specified in detail in the provided context, but cDNA isolation has been key.To understand the role of the enzyme in glycosphingolipid synthesis.The isolation of the cDNA has enabled further studies into GSL functions. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying N-Hexadecanoyl-ceramide trihexoside?

  • Methodological Answer : Synthesis typically involves semi-synthetic routes using natural precursors (e.g., porcine erythrocytes) modified with specific acyl chains. Purification employs thin-layer chromatography (TLC) to achieve ≥98% purity, followed by mass spectrometry (MS) for structural confirmation. Solubility in DMSO, hot methanol, or chloroform/methanol mixtures is critical for handling . Storage at -20°C is recommended to maintain stability .

Q. How can researchers verify the identity and purity of this compound in experimental settings?

  • Methodological Answer : Use TLC to assess purity by comparing migration patterns with known standards (e.g., ceramide trihexoside "top spot" and "bottom spot" variants). Confirm identity via MS to detect molecular ions corresponding to the compound’s formula (C₆₀H₁₁₃NO₁₈, MW 2,850.00). Cross-reference with synthetic analogs (e.g., N-Dodecanoyl-NBD-ceramide trihexoside) for validation .

Q. What are the key considerations for designing experiments involving acyl chain variants of ceramide trihexosides?

  • Methodological Answer : Select acyl chains (e.g., C16, C17, C23) based on their impact on lipid solubility and membrane integration. For functional studies, compare analogs like N-Heptadecanoyl-ceramide trihexoside (C17) and N-Tricosanoyl-ceramide trihexoside (C23) to assess chain-length-dependent effects on enzymatic processing or cellular uptake .

Advanced Research Questions

Q. How can structural isomers of ceramide trihexosides be resolved, and what challenges arise in their analysis?

  • Methodological Answer : Isomers (e.g., differing in glycosylation patterns) require high-resolution chromatography (e.g., 3% OV-Ion columns with temperature gradients). Challenges include co-elution with similar glycolipids (e.g., ceramide monohexoside) and the need for derivatization (e.g., trimethylsilylation) to enhance detection .

Q. What experimental strategies are effective for studying this compound as a biomarker in Fabry disease?

  • Methodological Answer : Use fluorescent analogs (e.g., C12:0-NBD-ceramide trihexoside) to track accumulation in cellular models. Quantify levels via LC-MS/MS in patient plasma, correlating with α-galactosidase A activity. Validate findings against clinical outcomes to assess treatment efficacy .

Q. How can researchers address discrepancies in ceramide trihexoside quantification across different biological matrices?

  • Methodological Answer : Normalize data using internal standards (e.g., deuterated stearoyl-ceramide trihexoside) to correct for matrix effects. Perform recovery experiments in spiked samples to validate extraction efficiency, particularly in lipid-rich tissues like thyroid or liver .

Q. What advanced techniques are used to investigate the structure-function relationship of this compound in membrane dynamics?

  • Methodological Answer : Employ fluorescence anisotropy or NMR to study acyl chain packing and interactions with membrane proteins. Compare with shorter-chain variants (e.g., C12:0) to elucidate how chain length influences lipid raft formation .

Methodological Best Practices

Q. How should researchers ensure reproducibility in studies involving synthetic ceramide trihexoside analogs?

  • Methodological Answer : Document batch-specific purity data (e.g., TLC/MS reports) and storage conditions. Use standardized protocols for solubilization (e.g., sonication in chloroform/methanol) to avoid aggregation. Share raw chromatographic and spectral data for cross-lab validation .

Q. What statistical approaches are appropriate for analyzing ceramide trihexoside data in metabolomic studies?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to identify lipidomic signatures. Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions, and correct for multiple comparisons using Benjamini-Hochberg adjustment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.